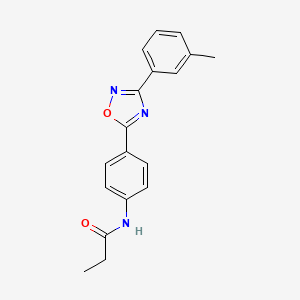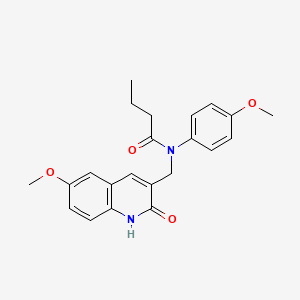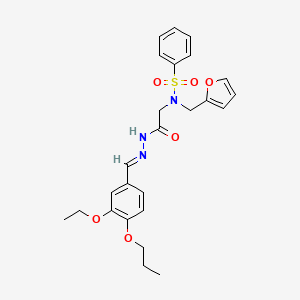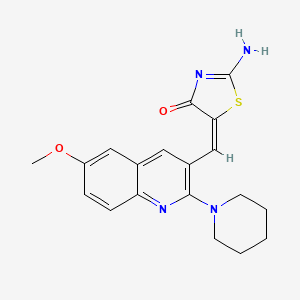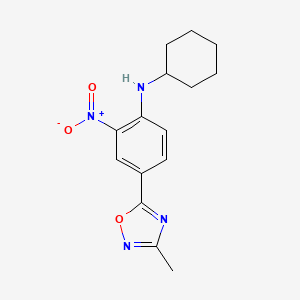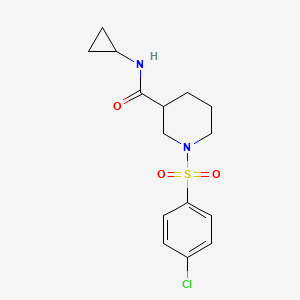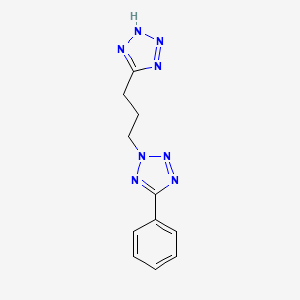
3-(4-ethoxy-3-methoxyphenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-ethoxy-3-methoxyphenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole is a chemical compound that belongs to the oxadiazole family, which has gained significant attention in the field of medicinal chemistry due to its unique properties. This compound has been extensively studied for its potential applications in various scientific research fields, including drug discovery, cancer research, and material science.
Mécanisme D'action
The mechanism of action of 3-(4-ethoxy-3-methoxyphenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole is not fully understood. However, it has been suggested that this compound exerts its anticancer activity by inhibiting the activity of various enzymes and signaling pathways that are involved in cancer cell growth and survival. In addition, this compound has also been found to induce DNA damage and inhibit angiogenesis, which further contributes to its anticancer activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been found to exhibit excellent cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, this compound has also been found to exhibit excellent fluorescence and photoluminescence properties, making it a potential candidate for the development of optoelectronic devices.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(4-ethoxy-3-methoxyphenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole in lab experiments is its high potency and selectivity against cancer cells. This compound has been found to exhibit excellent anticancer activity with low toxicity towards normal cells. In addition, this compound is relatively easy to synthesize, making it a potential candidate for large-scale production.
However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with. In addition, the mechanism of action of this compound is not fully understood, which can make it difficult to optimize its activity and selectivity towards cancer cells.
Orientations Futures
There are many future directions for the research on 3-(4-ethoxy-3-methoxyphenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole. One of the most promising directions is the development of this compound as a potential anticancer agent. Further studies are needed to fully understand the mechanism of action of this compound and to optimize its activity and selectivity towards cancer cells.
In addition, this compound has also shown potential applications in material science, where it can be used for the development of optoelectronic devices. Further studies are needed to fully understand the fluorescence and photoluminescence properties of this compound and to optimize its performance in optoelectronic devices.
Overall, this compound is a promising compound that has the potential to make significant contributions to various scientific research fields. Further studies are needed to fully understand its properties and to optimize its applications in these fields.
Méthodes De Synthèse
The synthesis of 3-(4-ethoxy-3-methoxyphenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole can be achieved through various methods. One of the most commonly used methods is the reaction of 3-(4-ethoxy-3-methoxyphenyl)-5-amino-1,2,4-oxadiazole with pyridine-3-carboxaldehyde in the presence of a suitable catalyst. This reaction results in the formation of the desired compound with high yield and purity.
Applications De Recherche Scientifique
3-(4-ethoxy-3-methoxyphenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various scientific research fields. In drug discovery, this compound has shown promising results as a potential anticancer agent. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, this compound has also been studied for its potential applications in material science, where it has been found to exhibit excellent fluorescence and photoluminescence properties, making it a potential candidate for the development of optoelectronic devices.
Propriétés
IUPAC Name |
3-(4-ethoxy-3-methoxyphenyl)-5-pyridin-3-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-3-21-13-7-6-11(9-14(13)20-2)15-18-16(22-19-15)12-5-4-8-17-10-12/h4-10H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IACGLKCDLHWTKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)C3=CN=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

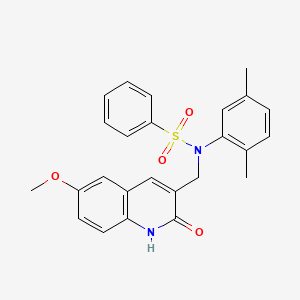
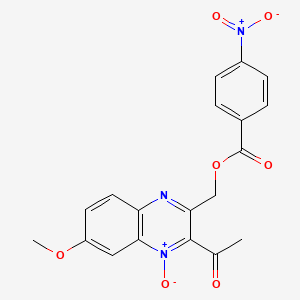

![N-(4-butylphenyl)-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7702465.png)
